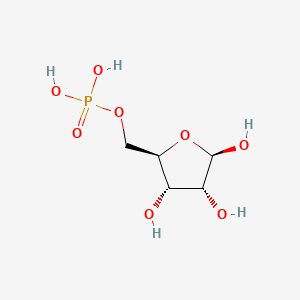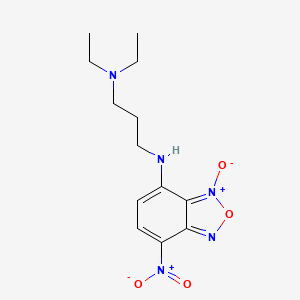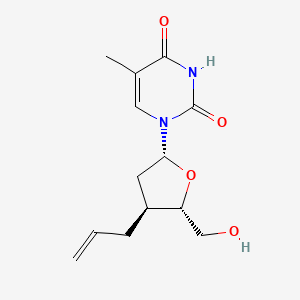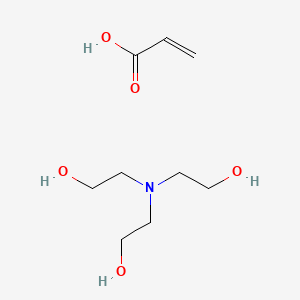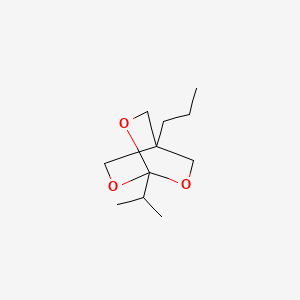
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is an organoarsenic compound with the molecular formula C8H12AsNO4. This compound is of interest due to its unique chemical structure, which includes an arsonous acid group, an amino group, and a hydroxyethoxy group attached to a benzene ring. These functional groups confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitro-4-(2-hydroxyethoxy)benzenearsonous acid with reducing agents to convert the nitro group to an amino group. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the arsonous acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups to the benzene ring.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid involves its interaction with molecular targets such as enzymes and receptors. The arsonous acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-hydroxybenzenearsonous acid
- 4-Amino-3-(2-hydroxyethoxy)benzoic acid
- 2-Amino-4-chloro-3-hydroxybenzoic acid
Uniqueness
3-Amino-4-(2-hydroxyethoxy)benzenearsonous acid is unique due to the presence of both an arsonous acid group and a hydroxyethoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5425-12-7 |
|---|---|
Fórmula molecular |
C8H12AsNO4 |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
[3-amino-4-(2-hydroxyethoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C8H12AsNO4/c10-7-5-6(9(12)13)1-2-8(7)14-4-3-11/h1-2,5,11-13H,3-4,10H2 |
Clave InChI |
MCWODFKUYANNMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[As](O)O)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


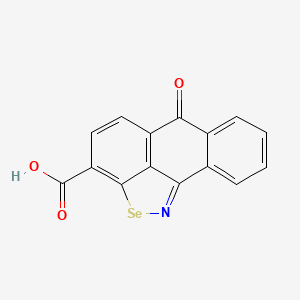
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
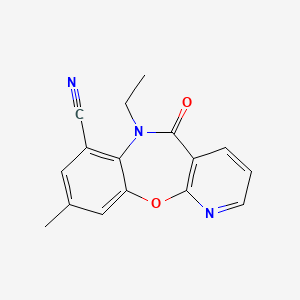
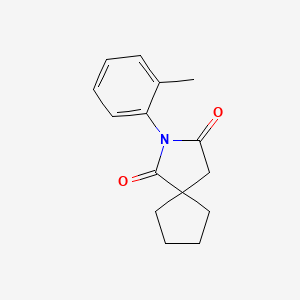
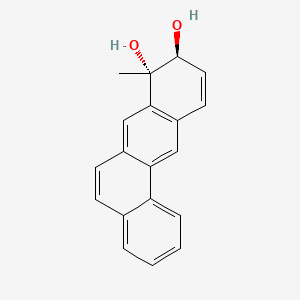


![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
